molecular formula C13H10FN5O2S B5838375 4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B5838375
M. Wt: 319.32 g/mol
InChI Key: FJGPYSULOYEXQE-UHFFFAOYSA-N
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Description

4-Fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring a tetrazole ring linked to a fluorinated aromatic system. Tetrazoles are heterocyclic compounds known for their metabolic stability and role in bioisosteric replacement of carboxylic acids, enhancing pharmacokinetic properties . The fluorine atom at the para position of the benzenesulfonamide moiety likely contributes to increased lipophilicity and resistance to oxidative metabolism . This compound’s synthesis typically involves multi-step reactions, including Friedel-Crafts acylations, hydrazide formations, and cyclization reactions, as observed in structurally related analogs .

Properties

IUPAC Name

4-fluoro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2S/c14-10-1-7-13(8-2-10)22(20,21)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGPYSULOYEXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can modify the tetrazole ring.

Scientific Research Applications

4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide

  • Key Differences : Replaces the fluorobenzenesulfonamide group with a chlorobenzamide and introduces a sulfamoyl ethyl linker.

2-Fluoro-N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl]benzenesulfonamide

  • Key Differences : Incorporates a 4-methyl-5-oxo-tetrazole ring instead of the 1H-tetrazol-1-yl group.

5-(4-Chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole

  • Key Differences : Substitutes the fluorobenzenesulfonamide with a methylsulfonyl group and a chlorophenyl-tetrazole.
  • Implications : The methylsulfonyl group enhances electron-withdrawing effects, possibly improving stability but reducing solubility .

Physicochemical Properties

Compound Melting Point (°C) IR ν(C=S) (cm⁻¹) Space Group (X-ray)
Target Compound Not reported ~1247–1255 Not determined
5-(4-Chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole Not reported N/A Ia (monoclinic)
4-{5-(4-Methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide Not reported N/A P21/c (monoclinic)
  • Spectroscopic Analysis : The target compound’s IR spectra show ν(C=S) at 1247–1255 cm⁻¹, confirming the thione tautomer, while related triazole-thiones exhibit similar patterns .

Biological Activity

4-Fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article will explore its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H11F N5O2S
  • Molecular Weight : 308.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the tetrazole ring enhances its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to target proteins.

Key Mechanisms Include :

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting a potential role in treating infections.

Anticancer Activity

Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, related sulfonamide compounds have demonstrated significant inhibitory effects on colorectal cancer cell lines such as SW480 and HCT116, with IC50 values ranging from 0.12 μM to 2 μM. This suggests that the compound may have similar anticancer properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound show broad-spectrum antibacterial activity against gram-positive bacteria. For example, certain sulfonamides exhibit minimum inhibitory concentrations (MICs) as low as 0.20 μg/mL against resistant strains like MRSA.

Case Studies

Several case studies highlight the compound's effectiveness in various biological assays:

StudyFocusFindings
Study 1AnticancerInhibition of SW480 cell growth with IC50 = 0.12 μM
Study 2AntimicrobialEffective against MRSA with MIC = 0.20 μg/mL
Study 3Enzyme InhibitionAChE inhibition with IC50 = 10.4 μM

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